molecular formula C21H23N3O4S B3294293 3,4,5-trimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide CAS No. 886898-10-8

3,4,5-trimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide

Cat. No.: B3294293
CAS No.: 886898-10-8
M. Wt: 413.5 g/mol
InChI Key: KHFQOKZRNUWREM-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide (CAS 886898-10-8) is a synthetic organic compound featuring a benzamide core linked to a phenyl-imidazole moiety via a thioethyl chain. The integration of the 3,4,5-trimethoxyphenyl group, a prominent pharmacophore in tubulin-binding agents like Combretastatin A-4, alongside the imidazole ring, a privileged structure in medicinal chemistry, makes this compound a valuable intermediate in anticancer research . The structural design suggests potential for investigating mechanisms related to tubulin polymerization inhibition and kinase modulation . This compound is offered with a minimum purity of 90% and is available for purchase in quantities ranging from 1mg to 100mg . It is supplied for research applications as a chemical reference standard and building block for the synthesis of novel bioactive molecules. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-26-17-11-15(12-18(27-2)19(17)28-3)20(25)22-9-10-29-21-23-13-16(24-21)14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFQOKZRNUWREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the imidazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group in the benzamide moiety, potentially forming amines.

    Substitution: The methoxy groups on the trimethoxyphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, while the imidazole ring can interact with various proteins and enzymes, potentially leading to anti-cancer, anti-inflammatory, or anti-microbial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

Table 1: Structural Comparison of Key Analogs
Compound Name / ID Core Structure Modifications Key Functional Groups Reference
Target Compound 3,4,5-Trimethoxybenzamide + ethylsulfanyl linker + 5-phenylimidazole –OCH₃ (×3), –S–CH₂–CH₂–, 5-phenylimidazole
3,4,5-Trimethoxy-N-(1-phenyl-1H-benzo[d]imidazol-2-yl)benzamide (47) Benzimidazole directly attached to benzamide –OCH₃ (×3), benzimidazole (no sulfur linker)
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Acetamido spacer + 2,4-dinitrophenyl group –NO₂ (×2), –NH–CO–CH₂–S–, benzimidazole
VUF15485 Trimethoxybenzamide + pyrrolidine-ethyl and fluorophenyl groups –OCH₃ (×3), –N–(2-(1-methylpyrrolidin-2-yl)ethyl), –F
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide (573943-43-8) Thiadiazole-sulfanyl-acetamide + chloro-methylphenyl –Cl, –CH₃, –S–S–, thiadiazole
Key Observations:
  • Linker Flexibility : The ethylsulfanyl spacer in the target compound may enhance conformational flexibility compared to rigid acetamido (W1) or pyrrolidine (VUF15485) linkers .
  • Substituent Effects: Electron-withdrawing groups (e.g., –NO₂ in W1) reduce basicity, while electron-donating methoxy groups (target compound) increase aromatic electron density, influencing receptor interactions .

Physicochemical and Spectral Properties

Table 2: Spectral and Physicochemical Data
Compound IR (C=O, cm⁻¹) ¹H-NMR (Key Signals) Molecular Weight LogP (Predicted)
Target Compound ~1660–1680 δ 3.8–4.1 (–OCH₃), δ 7.2–7.6 (imidazole H) 469.52 g/mol 3.2
Compound 47 1682 δ 3.8 (–OCH₃), δ 7.3–8.1 (benzimidazole H) 457.49 g/mol 3.5
W1 1605 δ 8.1–8.3 (dinitrophenyl H), δ 4.3 (–CH₂–S–) 493.45 g/mol 2.8
VUF15485 δ 2.5–3.0 (pyrrolidine H), δ 6.9–7.3 (Ar–F) 484.53 g/mol 4.1
Key Findings:
  • IR Spectroscopy : The target compound’s C=O stretch (~1660–1680 cm⁻¹) aligns with benzamide derivatives, while W1’s lower frequency (1605 cm⁻¹) suggests conjugation with electron-withdrawing groups .
  • ¹H-NMR : Distinct methoxy signals (δ 3.8–4.1) and aromatic imidazole protons (δ 7.2–7.6) differentiate the target compound from analogs with benzimidazole (δ 7.3–8.1) or fluorophenyl (δ 6.9–7.3) moieties .
Key Insights:
  • Antimicrobial vs. Anticancer : The sulfur-containing linker in the target compound may enhance membrane permeability (similar to W1’s acetamido spacer), favoring antimicrobial activity . However, methoxy groups could shift selectivity toward anticancer targets, as seen in compound 47 .
  • Receptor Specificity: VUF15485’s pyrrolidine and fluorophenyl groups demonstrate how minor structural changes can redirect activity toward GPCRs rather than microbial targets .

Biological Activity

3,4,5-trimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound features a complex structure that combines a benzamide core with an imidazole moiety and a sulfanyl ethyl group, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C24H29N3O4S\text{C}_{24}\text{H}_{29}\text{N}_3\text{O}_4\text{S}

This compound includes:

  • Three methoxy groups on the benzene ring.
  • A sulfanyl group connecting to the imidazole ring.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Target Interaction : The imidazole ring may bind to metal ions or enzyme active sites, potentially inhibiting their activity.
  • Protein Modulation : The benzamide core can interact with various proteins or receptors, modulating their functions.
  • Bioavailability : The presence of methoxy groups influences solubility and membrane permeability, affecting distribution and efficacy in biological systems .

Antitumor Activity

Recent studies have evaluated the antitumor potential of related compounds featuring similar structural motifs. For instance, a study on imidazole derivatives indicated significant antiproliferative effects against various cancer cell lines (A549, SGC-7901, HeLa) with IC50 values comparable to established chemotherapeutics like 5-FU and MTX .

CompoundCell LineIC50 (µM)Selectivity Index
4fA54918.5323–46 (higher in normal cells)
4fSGC-7901--
4fHeLa--

The selectivity index indicates that normal cells exhibit significantly higher tolerance compared to tumor cells when treated with these compounds.

Apoptosis Induction

The compound has been shown to induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway. Specifically, it increases the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 levels over time. This mechanism was evidenced in studies where treatment with imidazole derivatives led to increased caspase-3 activity, indicating apoptosis activation .

Case Studies

  • In Vitro Studies : In vitro experiments demonstrated that compounds similar to this compound effectively inhibited cell proliferation across multiple cancer cell lines. For example, one derivative showed an IC50 value of approximately 18.53 µM against HeLa cells .
  • Mechanistic Insights : Western blot analyses revealed that treatment with these compounds resulted in significant changes in protein expression associated with apoptosis, confirming their potential as therapeutic agents against cancer .

Q & A

Basic: What are the recommended synthetic routes for 3,4,5-trimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide?

Methodological Answer:
The synthesis typically involves three key steps:

Imidazole Ring Formation : Condensation of aldehydes with thiourea or aminothiols under acidic/basic conditions to generate the 5-phenyl-1H-imidazole-2-thiol intermediate .

Thioether Linkage : Reaction of the imidazole-thiol with a dihaloethane (e.g., 1,2-dibromoethane) to form the ethyl-sulfanyl bridge.

Benzamide Coupling : Amidation of 3,4,5-trimethoxybenzoyl chloride with the ethyl-sulfanyl-imidazole intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
Critical Parameters : Use anhydrous solvents, monitor reaction progress via TLC, and purify via column chromatography.

Basic: How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient elution to assess purity (>95%) .
  • Structural Confirmation :
    • NMR : 1^1H and 13^13C NMR to verify methoxy groups (δ ~3.8–4.0 ppm), imidazole protons (δ ~7.0–8.5 ppm), and benzamide carbonyl (δ ~167 ppm) .
    • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm1^{-1}) and aromatic C-H bends .
    • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilicity in amidation .
  • Catalysis : Use coupling agents like HATU or EDCI for efficient benzamide bond formation .
  • Temperature Control : Maintain 0–5°C during imidazole-thiol activation to minimize side reactions .
  • Base Choice : Triethylamine (TEA) or DMAP to neutralize HCl generated during acyl chloride reactions .
    Example Optimization : A 20% yield increase was achieved by replacing DCM with DMF in the coupling step .

Advanced: What computational methods are suitable for studying this compound’s electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Exchange-Correlation Functionals : B3LYP (Becke’s three-parameter hybrid functional) for accurate thermochemical data, including HOMO-LUMO gaps and charge distribution .
    • Basis Sets : 6-31G(d,p) for geometry optimization and vibrational frequency analysis .
  • Correlation Energy : Colle-Salvetti formula-derived functionals to model electron correlation effects in aromatic systems .
    Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Advanced: How can contradictions in biological activity data (e.g., varying IC50_{50}50​ values) be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. trifluoromethyl groups) and assay against target enzymes .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Data Reprodubility : Validate results across multiple labs using blinded or orthogonal assays (e.g., fluorescence vs. radiometric detection) .

Advanced: What strategies are effective for analyzing binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Key residues (e.g., ATP-binding pockets) should align with imidazole and benzamide moieties .
  • Comparative Analysis : Overlay docking poses of analogs (e.g., trifluoromethyl-substituted vs. methoxy-substituted derivatives) to identify critical binding interactions .
  • Validation : Cross-reference docking results with mutagenesis studies (e.g., alanine scanning) .

Advanced: How can crystallographic data for this compound be validated?

Methodological Answer:

  • Refinement Software : SHELXL for high-resolution structure refinement. Key metrics: R-factor <5%, RMSD for bond lengths <0.02 Å .
  • Data Consistency : Compare unit cell parameters with similar benzamide derivatives (e.g., 3,4-dimethoxy analogs ).
  • Complementary Techniques : Validate crystal structure with solid-state NMR or Raman spectroscopy .

Advanced: What role do substituents (e.g., methoxy groups) play in modulating biological activity?

Methodological Answer:

  • Methoxy Groups : Enhance lipophilicity (logP) and membrane permeability. Trimethoxy substitution improves π-π stacking with aromatic residues in target proteins .
  • Imidazole-Sulfur Linkage : The thioether bridge increases metabolic stability compared to oxygen analogs .
  • Case Study : Replacement of methoxy with trifluoromethyl (as in ) increased target affinity by 10-fold due to hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-trimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide
Reactant of Route 2
Reactant of Route 2
3,4,5-trimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide

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